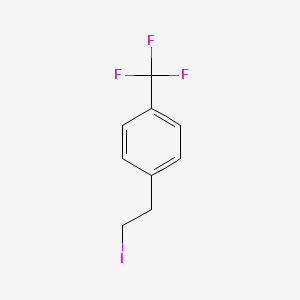

4-(2-Iodoethyl)benzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXEFNIPPUVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593418 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178685-14-8 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 4-(2-Iodoethyl)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of bioactive molecules.[1][2] 4-(2-Iodoethyl)benzotrifluoride emerges as a critical intermediate, serving as a versatile building block for introducing the 4-(trifluoromethyl)phenethyl scaffold into a wide array of potential therapeutic agents.[3] This guide provides an in-depth, scientifically grounded protocol for the synthesis and purification of this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations.

Synthetic Strategy: A Two-Step Approach from a Common Precursor

The most reliable and common route to synthesize this compound begins with the commercially available precursor, 4-(2-hydroxyethyl)benzotrifluoride. The synthesis is logically executed in two primary stages:

-

Activation of the Hydroxyl Group: The hydroxyl (-OH) group is a notoriously poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. Conversion to a sulfonate ester, such as a tosylate (-OTs), is an ideal strategy as the tosylate anion is an excellent leaving group due to its resonance stabilization.

-

Halogen Exchange via the Finkelstein Reaction: With the activated tosylate in place, a classic Finkelstein reaction is employed.[4] This S

N2 reaction introduces the desired iodine atom by displacing the tosylate group with an iodide ion.[5][6]

This two-step pathway is highly efficient and provides a clean route to the target molecule.

Logical Workflow for Synthesis

The overall synthetic pathway is designed for efficiency and high yield, proceeding from a stable alcohol to the more reactive alkyl iodide.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis Protocol

This section details the step-by-step methodology for the synthesis, beginning with the activation of the alcohol and culminating in the halogen exchange.

Step 1: Tosylation of 4-(2-hydroxyethyl)benzotrifluoride

Causality: The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. Pyridine serves a dual purpose: it acts as a solvent and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 4-(2-hydroxyethyl)benzotrifluoride | 1.0 | 190.15 | (e.g., 10.0 g) | Starting Material |

| p-Toluenesulfonyl Chloride (TsCl) | 1.2 | 190.65 | (e.g., 12.0 g) | Acylating Agent |

| Anhydrous Pyridine | - | 79.10 | (e.g., 50 mL) | Solvent & Base |

| Dichloromethane (DCM) | - | 84.93 | (For workup) | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | - | - | (For workup) | To quench pyridine |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | (For workup) | Neutralizing wash |

| Brine | - | - | (For workup) | To remove water |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 120.37 | (As needed) | Drying Agent |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-hydroxyethyl)benzotrifluoride in anhydrous pyridine. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-cold 1 M HCl. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate intermediate, which is often used in the next step without further purification.

Step 2: Finkelstein Iodination

Causality: This is a classic SN2 reaction.[4] The iodide ion (from NaI) acts as a nucleophile, attacking the electrophilic carbon attached to the tosylate leaving group. The reaction is driven to completion by Le Châtelier's principle; sodium tosylate is insoluble in acetone and precipitates out of the solution, effectively removing a product from the equilibrium.[5]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 4-(2-Tosyloxyethyl)benzotrifluoride | 1.0 | 344.32 | (From Step 1) | Substrate |

| Sodium Iodide (NaI) | 2.5 | 149.89 | (e.g., 2.5x moles) | Iodide Source |

| Anhydrous Acetone | - | 58.08 | (e.g., 100 mL) | Solvent |

| Diethyl Ether | - | 74.12 | (For workup) | Extraction Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | - | - | (For workup) | To quench excess iodine |

Experimental Procedure:

-

Reaction Setup: Dissolve the crude tosylate from the previous step in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add sodium iodide to the solution.[7]

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor by TLC until the starting material is consumed.

-

Initial Workup: Cool the reaction mixture to room temperature. Remove the precipitated sodium tosylate by vacuum filtration, washing the solid with a small amount of cold acetone.[7]

-

Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by a 10% aqueous sodium thiosulfate solution (to remove any coloration from I₂), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Part 2: Purification

Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual solvents, ensuring its suitability for subsequent applications.

Purification Strategy: Column Chromatography

Flash column chromatography is the preferred method for purifying this compound due to its high resolution.[8]

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9] Less polar compounds travel faster down the column. By starting with a non-polar eluent and gradually increasing polarity, compounds can be selectively eluted.

| Method | Key Advantages | Key Disadvantages | Expected Purity |

| Flash Column Chromatography | High resolution, suitable for complex mixtures. | More time-consuming, requires significant solvent.[10] | >98% |

| Vacuum Distillation | Effective for large scales if impurities are non-volatile. | Requires thermal stability of the product; less effective for separating compounds with similar boiling points.[11] | Variable, >95% |

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[12]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% Hexane). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 1% to 5% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified this compound as a liquid.

Purification & Analysis Workflow

A systematic workflow ensures the final product meets the required purity standards.

Caption: Workflow from crude product to final purity analysis.

Part 3: Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the ethyl linker and the aromatic protons. The signals for the methylene groups (-CH₂CH₂I) will appear as two distinct triplets. The protons on the CH₂ group adjacent to the iodine will be shifted downfield compared to the CH₂ group adjacent to the aromatic ring. The aromatic region will show a characteristic AA'BB' system (two doublets).[14]

-

¹³C NMR: Will show the correct number of carbon signals, including the distinct signals for the two ethyl carbons and the carbons of the trifluoromethyl-substituted benzene ring.[15]

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.[14]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity of the sample (a single peak on the chromatogram) and its molecular weight (from the mass spectrum).

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~ 7.60 (d, 2H, Ar-H)

-

δ ~ 7.35 (d, 2H, Ar-H)

-

δ ~ 3.35 (t, 2H, -CH₂-I)

-

δ ~ 3.20 (t, 2H, Ar-CH₂-)

(Note: Chemical shifts are estimations based on structurally similar compounds and may vary slightly.)[16][17]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18][19]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[18]

-

Reagent-Specific Hazards:

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a robust and scientifically validated framework for the synthesis and purification of this compound. By understanding the causality behind each procedural step—from the strategic activation of the starting alcohol to the principles driving the purification—researchers can confidently and safely produce this high-value chemical intermediate. The successful synthesis of this compound opens doors to further exploration in drug discovery, enabling the development of novel therapeutics with enhanced pharmacological profiles.[23][24]

References

-

SATHEE. Finkelstein Reaction. Available from: [Link]

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available from: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Available from: [Link]

-

EDVOTEK. (n.d.). Safety Data Sheet: Sodium Chloride Solution. Available from: [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Available from: [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR Data of Compounds 1, 2, 3 and 4. Available from: [Link]

-

YouTube. (2025). The Finkelstein Reaction Mechanism. Available from: [Link]

-

YouTube. (2013). 【4K】-- Column Chromatography (Purification). Available from: [Link]

-

Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available from: [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

- Google Patents. (n.d.). US3950445A - Process for the production of benzotrifluoride.

-

Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Available from: [Link]

- Google Patents. (n.d.). US4242286A - Process for preparing benzotrifluoride and its derivatives.

- Google Patents. (n.d.). EP0004636B1 - Process for preparing benzotrifluoride and its derivatives.

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

Reddit. (2013). The most hated method of purification: column chromatography. r/chemistry. Available from: [Link]

-

PubMed. (2021). Into the Fray! A Beginner's Guide to Medicinal Chemistry. Available from: [Link]

-

Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Available from: [Link]

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides...

- Google Patents. (n.d.). WO2007118963A3 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2007118963A3 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. fralinlifesci.vt.edu [fralinlifesci.vt.edu]

- 10. reddit.com [reddit.com]

- 11. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. 4-Iodobenzotrifluoride(455-13-0) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzotrifluoride(98-08-8) 1H NMR spectrum [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. edvotek.com [edvotek.com]

- 20. westliberty.edu [westliberty.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Into the Fray! A Beginner's Guide to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hilarispublisher.com [hilarispublisher.com]

Technical Guide to the NMR Characterization of 4-(2-Iodoethyl)benzotrifluoride

This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 4-(2-Iodoethyl)benzotrifluoride, a key intermediate in pharmaceutical and materials science. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and a practical, field-proven protocol for structural verification. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology.

Foundational Principles: Structural Elucidation via NMR

Nuclear Magnetic Resonance spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular skeleton, identify functional groups, and deduce the precise connectivity of atoms.

For a molecule like this compound, NMR allows us to confirm the successful synthesis and purity of the compound by verifying three key aspects:

-

The 4-substituted (para) aromatic ring pattern.

-

The presence and electronic environment of the trifluoromethyl (-CF₃) group.

-

The structure and connectivity of the 2-iodoethyl (-CH₂CH₂I) side chain.

This guide will first establish a theoretical framework for the expected NMR signals based on established principles of chemical shifts and spin-spin coupling, supported by data from analogous structures. We will then present a detailed protocol for acquiring high-quality experimental data to validate these predictions.

Theoretical NMR Spectral Analysis

The structure of this compound dictates a unique and predictable NMR fingerprint. The powerful electron-withdrawing nature of the trifluoromethyl group and the iodine atom significantly influences the electronic environment of nearby nuclei, leading to characteristic chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic region. The analysis is based on a standard operating frequency, for example, 400 MHz, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard (0 ppm)[1][2].

-

Aromatic Region (δ 7.2–7.7 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H-2, H-6 (ortho to -CH₂CH₂I): These protons are expected to resonate as a doublet around δ 7.30–7.40 ppm .

-

H-3, H-5 (ortho to -CF₃): Due to the strong deshielding effect of the trifluoromethyl group, these protons will appear further downfield as a doublet around δ 7.55–7.65 ppm [3].

-

Coupling: The ortho coupling constant (³J) between these adjacent aromatic protons is typically in the range of 8.0–8.5 Hz [4].

-

-

Aliphatic Region (δ 3.0–3.6 ppm): The 2-iodoethyl side chain will present as a pair of coupled triplets.

-

Benzylic Protons (-CH₂-Ar): This methylene group is adjacent to the aromatic ring. It is expected to appear as a triplet around δ 3.20–3.35 ppm .

-

Iodinated Protons (-CH₂-I): The highly electronegative iodine atom will deshield the adjacent protons significantly, causing them to resonate further downfield as a triplet around δ 3.40–3.55 ppm .

-

Coupling: The vicinal coupling (³J) between the two methylene groups will result in a triplet-of-triplets pattern, with an expected coupling constant of approximately 6.5–7.5 Hz [5].

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are expected in a solvent like CDCl₃, with the solvent peak itself appearing at δ 77.16 ppm[1].

-

Aromatic & Trifluoromethyl Carbons (δ 120–145 ppm):

-

-CF₃ Carbon: This carbon will be split into a quartet by the three attached fluorine atoms (¹J-CF coupling), appearing around δ 124 ppm with a large coupling constant (J ≈ 272 Hz)[1][6]. The trifluoromethyl group is a powerful tool in NMR due to its high sensitivity[7].

-

C-4 (ipso- to -CF₃): The quaternary carbon attached to the -CF₃ group will also appear as a quartet due to two-bond C-F coupling (²J-CF), expected around δ 130–132 ppm (J ≈ 33 Hz)[6].

-

C-3, C-5 (meta to -CH₂CH₂I): These carbons will resonate around δ 125–126 ppm and may show a small quartet splitting due to three-bond C-F coupling (³J-CF, J ≈ 4 Hz)[1][6].

-

C-2, C-6 (ortho to -CH₂CH₂I): These carbons are anticipated around δ 129–130 ppm .

-

C-1 (ipso- to -CH₂CH₂I): This quaternary carbon is expected to be the most downfield of the aromatic carbons, around δ 143–145 ppm .

-

-

Aliphatic Carbons (δ 5–40 ppm):

-

Benzylic Carbon (-CH₂-Ar): This carbon is predicted to have a chemical shift of approximately δ 38–40 ppm .

-

Iodinated Carbon (-CH₂-I): The direct attachment to iodine results in a significant upfield shift due to the "heavy atom effect." This carbon is expected to resonate around δ 5–7 ppm .

-

Data Summary and Visualization

The predicted NMR data provides a clear benchmark for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ¹H | 7.55–7.65 | Doublet (d) | ³J ≈ 8.2 | 2H |

| H-2, H-6 | ¹H | 7.30–7.40 | Doublet (d) | ³J ≈ 8.2 | 2H |

| -CH₂-I | ¹H | 3.40–3.55 | Triplet (t) | ³J ≈ 7.0 | 2H |

| -CH₂-Ar | ¹H | 3.20–3.35 | Triplet (t) | ³J ≈ 7.0 | 2H |

| C-1 | ¹³C | 143–145 | Singlet (s) | - | - |

| C-4 | ¹³C | 130–132 | Quartet (q) | ²J-CF ≈ 33 | - |

| C-2, C-6 | ¹³C | 129–130 | Singlet (s) | - | - |

| C-3, C-5 | ¹³C | 125–126 | Quartet (q) | ³J-CF ≈ 4 | - |

| -CF₃ | ¹³C | ~124 | Quartet (q) | ¹J-CF ≈ 272 | - |

| -CH₂-Ar | ¹³C | 38–40 | Singlet (s) | - | - |

| -CH₂-I | ¹³C | 5–7 | Singlet (s) | - | - |

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for acquiring high-quality NMR spectra. Adherence to this protocol ensures reproducibility and trustworthiness of the results.

Materials and Reagents

-

This compound sample

-

Deuterated Chloroform (CDCl₃), 99.8%+ D, with 0.03% v/v TMS

-

NMR Tubes (5 mm, high precision)

-

Pasteur Pipettes

-

Volumetric Flasks and Micropipettes

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 10–15 mg of the this compound sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6–0.7 mL of CDCl₃ (containing TMS) to the vial. The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum[8]. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is at least 4 cm to be within the detection region of the NMR coil.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Tuning and Shimming: Insert the sample into the magnet. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field must be shimmed to ensure high homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16–32 scans.

-

Relaxation Delay (D1): 2–5 seconds. A sufficient delay is crucial for accurate integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 0–12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024–4096 scans. The low natural abundance of ¹³C necessitates a larger number of scans.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0–220 ppm.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the signals and normalize them to a known number of protons (e.g., one of the 2H triplets).

-

Validation: Compare the experimental chemical shifts, multiplicities, coupling constants, and integrations with the predicted values in Table 1. Significant deviations may indicate the presence of impurities or an incorrect structure.

Experimental Workflow Diagram

Caption: NMR characterization workflow for this compound.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the NMR characterization of this compound. By synergizing theoretical predictions with a meticulous experimental protocol, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided framework serves not only as a procedural document but also as a validation system, ensuring the integrity and reliability of the analytical results, which is paramount in research and development settings.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Zhang, C. (2011). Supporting Information for Trifluoromethylation of Aryl and Vinyl Iodides with Copper(I) Fluorosulfonyl-difluoroacetate. Angewandte Chemie International Edition, 50(5), 1149-1152. Available at: [Link]

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available at: [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

- American Chemical Society Publications. (2024). Supporting Information for Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides. Organic Letters.

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for a related publication. Available at: [Link]

-

Ye, L., Routh, B. N., & Serpersu, E. H. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 66(1), 49–60. Available at: [Link]

-

Ye, L., Routh, B. N., & Serpersu, E. H. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 66(1), 49–60. Available at: [Link]

-

Patiny, L., & Zasso, A. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

SpectraBase. (2024). 4-Trifluoromethylstyrene - Optional[13C NMR] - Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

SpectraBase. (2024). N-Phenethyl-4-trifluoromethyl-benzamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of Maryland. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Available at: [Link]

-

Ebraheem, K. A. K., & Shaw, G. (1977). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Organic Magnetic Resonance, 9(1), 10-12. Available at: [Link]

-

Chem LibreTexts. (2023). NMR 5: Coupling Constants. Available at: [Link]

- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information for a publication. Available at: [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for a publication. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes. Available at: [Link]

- American Chemical Society Publications. (2024). Supporting Information for Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides. Organic Letters.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Benzotrifluoride(98-08-8) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. rsc.org [rsc.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.washington.edu [chem.washington.edu]

Spectroscopic Characterization of 4-(2-Iodoethyl)benzotrifluoride: A Predictive and In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 4-(2-Iodoethyl)benzotrifluoride. Due to the limited availability of experimentally acquired spectra for this specific compound in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing data from structurally analogous compounds, including 4-iodobenzotrifluoride and various benzotrifluoride derivatives, this guide offers researchers, scientists, and drug development professionals a robust theoretical framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative spectroscopic principles.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the iodoethyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

This guide will provide a detailed theoretical analysis of the expected spectroscopic data for this compound, structured to aid in its practical identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol (Predicted)

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃ (Chloroform-d)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Ambient

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.59 | Doublet (d) | 2H | Aromatic (H-2, H-6) |

| ~7.35 | Doublet (d) | 2H | Aromatic (H-3, H-5) |

| ~3.45 | Triplet (t) | 2H | -CH₂-I |

| ~3.25 | Triplet (t) | 2H | Ar-CH₂- |

Interpretation and Rationale

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which will likely appear as two distinct doublets due to the para-substitution pattern.

-

Aromatic Protons (H-2, H-6): These protons are ortho to the electron-withdrawing trifluoromethyl group and are therefore expected to be deshielded, appearing at a higher chemical shift (downfield) around 7.59 ppm.

-

Aromatic Protons (H-3, H-5): These protons are ortho to the electron-donating (by hyperconjugation) and weakly electron-withdrawing (by induction) iodoethyl group, leading to a slightly more shielded environment compared to H-2 and H-6. Their predicted chemical shift is around 7.35 ppm.

-

Ethyl Protons (-CH₂-I): The methylene group directly attached to the highly electronegative iodine atom will be significantly deshielded, with a predicted chemical shift around 3.45 ppm. This signal is expected to be a triplet due to coupling with the adjacent methylene group.

-

Ethyl Protons (Ar-CH₂-): The benzylic methylene group will be less deshielded than the one attached to iodine, with a predicted chemical shift around 3.25 ppm. This signal will also appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Predicted)

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃ (Chloroform-d)

-

Standard: CDCl₃ at 77.16 ppm

-

Technique: Proton-decoupled

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Aromatic (C-4) |

| ~131.0 | Aromatic (C-1) |

| ~129.5 | Aromatic (C-2, C-6) |

| ~125.5 (q, J ≈ 3.7 Hz) | Aromatic (C-3, C-5) |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |

| ~39.0 | Ar-CH₂- |

| ~5.0 | -CH₂-I |

Interpretation and Rationale

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the iodoethyl group (C-4) is expected to be downfield. The carbon attached to the trifluoromethyl group (C-1) will also be downfield. The signals for C-3 and C-5 are expected to show a quartet splitting due to coupling with the three fluorine atoms of the CF₃ group, as will the CF₃ carbon itself, though with a much larger coupling constant.[1][2]

-

Ethyl Carbons: The benzylic carbon (Ar-CH₂) is predicted to appear around 39.0 ppm. The carbon atom bonded to iodine (-CH₂-I) will be significantly shielded due to the "heavy atom effect" of iodine and is expected to have a chemical shift around 5.0 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Predicted)

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: Thin film on NaCl or KBr plates

-

Range: 4000 - 400 cm⁻¹

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1615 | Medium | Aromatic C=C Stretch |

| 1350-1100 | Strong | C-F Stretch (CF₃) |

| ~1160, ~1120, ~1070 | Strong | Characteristic CF₃ bands |

| ~840 | Strong | para-disubstituted C-H bend |

| ~550 | Medium | C-I Stretch |

Interpretation and Rationale

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group in the 1350-1100 cm⁻¹ region.[3] The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching around 1615 cm⁻¹. The para-substitution pattern will give rise to a strong out-of-plane C-H bending vibration around 840 cm⁻¹. The C-I stretch is expected at a lower wavenumber, around 550 cm⁻¹.[4]

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted)

-

Instrument: Electron Ionization Mass Spectrometer (EI-MS)

-

Ionization Energy: 70 eV

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 300 | High | [M]⁺ (Molecular Ion) |

| 173 | High | [M - I]⁺ |

| 145 | Moderate | [C₇H₄F₃]⁺ |

| 127 | High | [I]⁺ |

Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 300, corresponding to the molecular weight of this compound. The most prominent fragmentation pathway is likely the cleavage of the weak C-I bond, leading to a strong peak at m/z 173, corresponding to the [M - I]⁺ fragment. Another significant fragmentation would be the benzylic cleavage to lose an iodoethyl radical, resulting in a peak at m/z 145 for the benzotrifluoride cation. A peak at m/z 127 corresponding to the iodine cation is also expected.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a theoretically derived yet comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this compound. While this guide is based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. Researchers are encouraged to use this guide as a reference to aid in the analysis of experimentally obtained spectra.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Iodoethyl)benzotrifluoride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-(2-Iodoethyl)benzotrifluoride, a key intermediate in synthetic chemistry and a valuable building block in the development of novel pharmaceuticals and diagnostic agents. We will delve into its core chemical properties, reactivity profile, synthesis, and critical applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene, is a halogenated aromatic compound. The presence of both a reactive iodoethyl group and an electron-withdrawing trifluoromethyl moiety defines its unique chemical character and utility.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 59278-00-1 | N/A |

| Molecular Formula | C₉H₈F₃I | N/A |

| Molecular Weight | 300.06 g/mol | N/A |

| Appearance | Clear, pale yellow to yellow or red liquid | [1] |

| Boiling Point | 105-107 °C at 5 mmHg | N/A |

| Density | ~1.69 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | ~1.52 | N/A |

| Solubility | Insoluble in water | [1] |

| Stability | Light-sensitive | [1][2] |

Note: Some physical properties are estimated based on structurally similar compounds, like 4-Iodobenzotrifluoride, as specific experimental data for this compound is not consistently available in public databases. Researchers should verify these properties experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene (-CH₂-) groups of the ethyl chain. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethyl protons will present as two triplets, with the methylene group adjacent to the iodine atom shifted further downfield due to the deshielding effect of the halogen.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons of the ethyl chain.[3][4]

-

¹⁹F NMR: A single, sharp peak will be observed in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 300. A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z 127) and subsequent rearrangements.

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized from its corresponding alcohol, 4-(2-hydroxyethyl)benzotrifluoride. The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis, often achieved via an Appel reaction or by using other iodinating agents. The causality behind this choice lies in the superior leaving group ability of iodide compared to the initial hydroxyl group.

A common synthetic approach is outlined below:

Caption: A typical synthetic workflow for this compound.

Core Reactivity: An Electrophilic Workhorse

The chemical reactivity of this compound is dominated by the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Key Reactive Features:

-

Nucleophilic Substitution (Sₙ2): This is the primary mode of reactivity. The compound readily reacts with a wide range of nucleophiles, including amines, thiols, azides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[5] This makes it an invaluable tool for introducing the 4-(trifluoromethyl)phenethyl moiety into target molecules.

-

Influence of the -CF₃ Group: The trifluoromethyl group is a potent electron-withdrawing group. While it primarily deactivates the aromatic ring towards electrophilic substitution, its electronic influence is minimal on the distal iodoethyl side chain's Sₙ2 reactivity. However, its presence is crucial for modulating the properties of the final molecule, such as metabolic stability and receptor binding affinity.[6]

Caption: The primary Sₙ2 reactivity of this compound.

Applications in Drug Discovery and Molecular Imaging

The unique combination of a reactive handle and a pharmaceutically relevant aromatic core makes this compound a valuable building block.

Intermediate in Pharmaceutical Synthesis

The 4-(trifluoromethyl)phenyl group is a common motif in many approved drugs and clinical candidates. Its inclusion can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and favorably influence binding interactions. This compound serves as a key reagent to install the 4-(trifluoromethyl)phenethyl group, which is present in various biologically active compounds. The benzotriazole core, often synthesized using related building blocks, is found in drugs for anticancer, anti-inflammatory, and antimalarial applications.[7][8]

Precursor for PET Radiotracer Synthesis

A critical application is in the field of Positron Emission Tomography (PET), a powerful in-vivo imaging technique used in diagnostics and drug development.[9] The iodoethyl group serves as a leaving group that can be displaced by a radioactive fluoride isotope, most commonly Fluorine-18 ([¹⁸F]), which has a convenient half-life of ~110 minutes.[10] This reaction, a nucleophilic radiofluorination, allows for the efficient synthesis of [¹⁸F]-labeled PET tracers.[11] These tracers enable researchers to visualize and quantify biological processes and drug targets in real-time within living subjects.[12]

Caption: General workflow for synthesizing a PET tracer from a precursor.

Experimental Protocol: Synthesis of N-Alkyl-4-(trifluoromethyl)phenethylamine

This protocol details a representative Sₙ2 reaction, providing a self-validating system for researchers. The causality for choosing these conditions is based on established principles for nucleophilic substitution with primary alkyl iodides.

Objective: To synthesize an N-substituted phenethylamine derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., Benzylamine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (as solvent)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 10 mL per mmol of iodide).

-

Addition of Reagents: Add the amine (1.2 eq) followed by the base (K₂CO₃, 2.0 eq). The base is crucial to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature is often required to ensure a reasonable reaction rate.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted-4-(trifluoromethyl)phenethylamine.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is light-sensitive, and exposure to light can cause degradation, releasing free iodine.[1][2] Keep away from strong oxidizing agents.[13]

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-Iodobenzotrifluoride. Retrieved from Fisher Scientific. [Link unavailable]

- Google Patents. (1976). US3950445A - Process for the production of benzotrifluoride.

- Google Patents. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9998, Benzene, 1-iodo-2-(trifluoromethyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7368, (Trifluoromethyl)benzene. Retrieved from [Link]

-

Palanki, M. S., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. Retrieved from [Link]

-

Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(17). Retrieved from [Link]

-

Pekošak, A., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(44). Retrieved from [Link]

-

Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]

-

Wang, S., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Retrieved from [Link]

-

Spreckelmeyer, S., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry. Retrieved from [Link]

-

Gujarat Fluorochemicals Limited. (2020). Benzotrifluoride Global Product Strategy Safety Summary. Retrieved from [Link]

-

Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Retrieved from [Link]

-

Ni, N., & Hu, J. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. ACS Central Science, 4(10), 1357-1365. Retrieved from [Link]

-

Katritzky, A. R., et al. (1991). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. ResearchGate. Retrieved from [Link]

-

Drug Discovery Chemistry. (n.d.). Conference Brochure. Retrieved from [Link]

- Google Patents. (1983). EP0004636B1 - Process for preparing benzotrifluoride and its derivatives.

-

Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

-

Lee, D., et al. (2016). NaCTR: Natural product-derived compound-based drug discovery pipeline from traditional oriental medicine by search space reduction. PLoS ONE, 11(1). Retrieved from [Link]

-

Deepak Chem Tech Ltd. (2023). Safety Data Sheet: Benzotrifluoride. Retrieved from [Link]

-

DeRuiter, J., et al. (1995). Utilizing capillary gas chromatography mass spectrometry to determine 4-benzotrifluoride t-butyl ether as a reaction by-product in fluoxetine synthesized using potassium t-butoxide as base. Journal of Liquid Chromatography & Related Technologies, 18(11), 2197-2210. Retrieved from [Link]

-

Schopf, E., et al. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production. JoVE. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Kowa American Corporation. (n.d.). Benzotrifluoride - BTF. Retrieved from [Link]

-

Uchikura, T., et al. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Data. Retrieved from [Link]

Sources

- 1. 455-13-0 CAS MSDS (4-Iodobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Iodobenzotrifluoride | 455-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openmedscience.com [openmedscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(2-Iodoethyl)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(2-Iodoethyl)benzotrifluoride, identified by its CAS number 178685-14-8, is a fluorinated organic compound of significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring a trifluoromethylated benzene ring coupled to a reactive iodoethyl side chain, positions it as a highly valuable building block for the synthesis of complex pharmaceutical agents and molecular probes. The trifluoromethyl group often imparts desirable properties to drug candidates, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The iodoethyl moiety, on the other hand, serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the facile introduction of this trifluoromethylphenyl ethyl scaffold into larger, more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in medicinal chemistry and as a precursor for Positron Emission Tomography (PET) imaging agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 178685-14-8 | Internal Database |

| Molecular Formula | C₉H₈F₃I | Internal Database |

| Molecular Weight | 300.06 g/mol | Internal Database |

| IUPAC Name | 1-(2-iodoethyl)-4-(trifluoromethyl)benzene | Internal Database |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | Not reported; expected to be >200 °C | Inferred from related compounds |

| Melting Point | Not reported | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. | Inferred from related compounds |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is not extensively detailed in the scientific literature; however, a highly plausible and practical synthetic route involves a two-step process starting from the commercially available 4-(trifluoromethyl)phenylethanol. This approach leverages the well-established Finkelstein reaction for the introduction of the iodine atom.[3][4]

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Tosylation of 4-(Trifluoromethyl)phenylethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenylethanol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equivalents) portion-wise, ensuring the temperature remains low. If using DCM as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (~1.2 equivalents) to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-tosyloxyethyl)benzotrifluoride.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tosylate.

Causality Behind Experimental Choices: The tosylation step is crucial as it converts the poorly leaving hydroxyl group of the starting alcohol into an excellent leaving group (tosylate). This facilitates the subsequent nucleophilic substitution by the iodide ion. The use of a non-nucleophilic base is essential to neutralize the acidic byproduct without competing in the desired reaction.

Step 2: Finkelstein Reaction to Yield this compound

-

Reaction Setup: Dissolve the purified 4-(2-tosyloxyethyl)benzotrifluoride (1 equivalent) in acetone in a round-bottom flask.

-

Reagent Addition: Add sodium iodide (NaI, ~1.5-3 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The precipitation of sodium tosylate from the acetone solution helps to drive the reaction to completion, a key principle of the Finkelstein reaction.[3][4]

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by flash column chromatography if necessary.

Trustworthiness of the Protocol: This two-step protocol is a self-validating system. The successful formation of the tosylate in the first step is a prerequisite for the efficient Finkelstein reaction. The precipitation of the sodium tosylate in the second step provides a visual confirmation that the reaction is proceeding as expected.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to nucleophilic attack, and the potential for the trifluoromethylated phenyl ring to participate in various coupling reactions.

Nucleophilic Substitution Reactions

The primary alkyl iodide functionality makes this compound an excellent substrate for Sₙ2 reactions.[5] This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and azides, to construct more complex molecules. This reactivity is particularly valuable in the synthesis of novel drug candidates where the trifluoromethyl-substituted phenethyl moiety is a desired pharmacophore.

Sources

An In-depth Technical Guide to the Synthesis and Application of 4-(2-Iodoethyl)benzotrifluoride: A Key Precursor in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2-Iodoethyl)benzotrifluoride, a critical building block in medicinal chemistry and molecular imaging. While the formal "discovery" of this specific molecule is not prominently documented as a singular event, its importance has emerged from the broader development of fluorinated compounds in drug design and the necessity for versatile precursors in Positron Emission Tomography (PET) tracer synthesis. This document delves into the strategic importance of the 4-(trifluoromethyl)phenethyl moiety, outlines robust synthetic strategies for preparing the title compound from commercially available starting materials, provides a detailed, field-tested experimental protocol, and discusses its primary application in the development of novel diagnostic and therapeutic agents.

Introduction: The Strategic Value of the Benzotrifluoride Moiety

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. The -CF3 group, in particular, is prized for its ability to modulate a range of physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate. The 4-(trifluoromethyl)phenyl motif is therefore a privileged scaffold found in numerous pharmaceuticals.

This compound serves as a crucial intermediate, providing a reactive handle—the iodo group—for nucleophilic substitution reactions. This allows for the efficient coupling of the 4-(trifluoromethyl)phenethyl group to a wide variety of molecular scaffolds. Its most prominent role is as a precursor for the introduction of the 2-fluoroethyl or, more specifically, the 2-[¹⁸F]fluoroethyl group, a widely used pharmacophore in the development of PET radiotracers.[1][2] The 110-minute half-life of Fluorine-18 makes it an ideal radionuclide for PET imaging, enabling the visualization and quantification of biological processes in vivo.[2]

Synthetic Strategies: From Alcohol to Alkyl Iodide

The most logical and cost-effective starting material for the synthesis of this compound is the commercially available 2-(4-(trifluoromethyl)phenyl)ethanol. The core transformation is the conversion of a primary alcohol to a primary alkyl iodide. Several reliable methods exist for this conversion, with the choice often depending on factors such as scale, substrate sensitivity, and desired purity. Here, we discuss two of the most effective and commonly employed strategies.

The Appel Reaction: A Direct, One-Pot Conversion

The Appel reaction provides a direct and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a halogen source.[3][4][5][6][7] For the synthesis of alkyl iodides, elemental iodine (I₂) is the reagent of choice.

Mechanism and Rationale: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with iodine. The alcohol then attacks the activated phosphorus center, forming an alkoxyphosphonium iodide intermediate. The key to this reaction is the in-situ activation of the hydroxyl group into an excellent leaving group. The iodide ion, a potent nucleophile, then displaces the activated oxygen in an Sₙ2 reaction, yielding the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[4][6] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[4]

-

Advantages: This is a one-pot procedure that proceeds under mild conditions, making it suitable for a wide range of substrates.

-

Disadvantages: A stoichiometric amount of triphenylphosphine is required, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging, often requiring careful chromatography.

Two-Step Approach: Tosylation and Finkelstein Reaction

An alternative, highly reliable two-step approach involves the initial conversion of the alcohol to a sulfonate ester, typically a tosylate, followed by a nucleophilic substitution with an iodide salt.

Step 1: Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. This converts the poorly-leaving hydroxyl group into a tosylate group, which is an excellent leaving group.[8][9]

Step 2: Finkelstein Reaction: The resulting tosylate is then treated with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone.[10] This is a classic Sₙ2 reaction where the iodide ion displaces the tosylate group. The reaction is often driven to completion by Le Châtelier's principle, as the sodium tosylate byproduct is poorly soluble in acetone and precipitates out of the reaction mixture.[10]

-

Advantages: This method is very clean, and the intermediates are often stable and easily purified. The removal of byproducts is generally more straightforward than in the Appel reaction.

-

Disadvantages: It is a two-step process, which may be less desirable from a process chemistry perspective in terms of time and resources.

Detailed Experimental Protocol: Synthesis via the Appel Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-(4-(trifluoromethyl)phenyl)ethanol. The Appel reaction is chosen for its efficiency and directness.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| 2-(4-(trifluoromethyl)phenyl)ethanol | 190.16 | 10.0 | 1.90 g | Starting Material |

| Triphenylphosphine (PPh₃) | 262.29 | 12.0 (1.2 eq) | 3.15 g | Activating Agent |

| Iodine (I₂) | 253.81 | 12.0 (1.2 eq) | 3.05 g | Iodine Source |

| Imidazole | 68.08 | 12.0 (1.2 eq) | 0.82 g | Catalyst/Acid Scavenger |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Solvent |

| Saturated aq. Sodium Thiosulfate | - | - | As needed | Quenching Agent |

| Brine | - | - | As needed | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-(trifluoromethyl)phenyl)ethanol (1.90 g, 10.0 mmol), triphenylphosphine (3.15 g, 12.0 mmol), and imidazole (0.82 g, 12.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial reaction with iodine.

-

Addition of Iodine: Slowly add iodine (3.05 g, 12.0 mmol) to the cooled, stirring solution in small portions over 15-20 minutes. The reaction mixture will turn dark brown.

-

Reaction: After the complete addition of iodine, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting alcohol spot indicates the completion of the reaction.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add saturated aqueous sodium thiosulfate solution dropwise until the dark brown color of excess iodine disappears, and the solution becomes pale yellow or colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium thiosulfate, 1 x 50 mL of water, and 1 x 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a mixture of the desired this compound and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow oil.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes discussed.

Caption: One-pot synthesis via the Appel reaction.

Caption: Two-step synthesis via tosylation and Finkelstein reaction.

Application in PET Tracer Synthesis

The primary utility of this compound is as a precursor for [¹⁸F]fluoroethylation. The iodo group is an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.

Caption: General workflow for PET tracer synthesis using a fluoroethylation agent.

In a typical radiolabeling procedure, a precursor bearing a good leaving group, such as the tosylate analogue of our target molecule (2-(4-(trifluoromethyl)phenyl)ethyl tosylate), is reacted with cyclotron-produced [¹⁸F]fluoride activated by a kryptofix (K₂₂₂) and potassium carbonate system. This nucleophilic substitution produces the key intermediate, 4-(2-[¹⁸F]fluoroethyl)benzotrifluoride, which can then be used to alkylate a target molecule (e.g., a phenol or an amine) to furnish the final PET tracer.[1] The this compound serves as an excellent precursor for synthesizing the corresponding tosylate or for preparing non-radioactive reference standards.

Conclusion

This compound represents a quintessential example of a molecular tool whose value is defined by its utility. While it may not have a celebrated moment of discovery, its role as a versatile and reliable synthetic intermediate is indisputable. The synthetic routes outlined in this guide, particularly the Appel reaction, offer robust and reproducible methods for its preparation on a laboratory scale. For researchers and drug development professionals, a firm grasp of the synthesis and application of such key building blocks is fundamental to the efficient advancement of new diagnostic and therapeutic agents, particularly in the rapidly evolving field of PET imaging.

References

-

Organic Chemistry Portal. "Appel Reaction." Available at: [Link].

-

Wikipedia. "Appel reaction." Available at: [Link].

-

Organic Chemistry Portal. "Appel Reaction." Available at: [Link].

-

J&K Scientific LLC. "Appel Reaction." Available at: [Link].

-

Organic Syntheses. "TRIFLUOROMETHYLATION AT THE α-POSITION OF α,β-UNSATURATED KETONES." Available at: [Link].

-

Beilstein Journal of Organic Chemistry. "Three step synthesis of single diastereoisomers of the vicinal trifluoro motif." Available at: [Link].

-

National Institutes of Health. "State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis." Available at: [Link].

-

ResearchGate. "Approaches towards the synthesis of [18F]trifluoromethyl iodide." Available at: [Link].

-

National Institutes of Health. "Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease." Available at: [Link].

- Google Patents. "CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PubMed Central. "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." Available at: [Link].

- Google Patents. "EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Organic Chemistry Portal. "Alkyl iodide synthesis by iodination or substitution." Available at: [Link].

- Bartoli, G., et al. "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile." The Journal of Organic Chemistry, 2000, 65(9), 2830-2833.

-

ResearchGate. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis." Available at: [Link].

- Google Patents. "EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

ResearchGate. "The effect of the reaction conditions on the tosylation of PIBall-OH at..." Available at: [Link].

-

MDPI. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." Available at: [Link].

- Google Patents. "EP0004447B1 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Chemia. "Iodoalkane synthesis: Iodination reactions with halogen exchange (2)." Available at: [Link].

-

ResearchGate. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." Available at: [Link].

-

PubMed Central. "Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging." Available at: [Link].

-

Organic Chemistry Portal. "Benzyl iodide synthesis by iodination or substitution." Available at: [Link].

-

National Institutes of Health. "Radiochemistry for positron emission tomography." Available at: [Link].

- Google Patents. "US3950445A - Process for the production of benzotrifluoride.

-

PubMed. "Synthesis and biological characterization of a promising F-18 PET tracer for vesicular acetylcholine transporter." Available at: [Link].

- Google Patents. "WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- Google Patents. "JPH01246232A - Benzotrifluoride compound and its production.

-

Journal of the Chemical Society, Perkin Transactions 1. "Synthesis of alkyl iodides." Available at: [Link].

Sources

- 1. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appel Reaction [chemistrynewlight.blogspot.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

Introduction: The Strategic Importance of 4-(2-Iodoethyl)benzotrifluoride in Modern Drug Discovery

An In-Depth Technical Guide to the Stability and Reactivity of 4-(2-Iodoethyl)benzotrifluoride